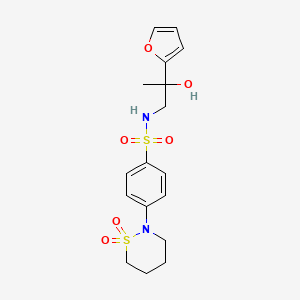
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime” is a chemical substance with the CAS Number 325695-60-1 . It is also known by other names such as “2,7-bis[(4-methyl-1-piperidinyl)sulfonyl]-9-fluorenone oxime” and "N-[2,7-bis[(4-methylpiperidin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine" .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 488.663 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 675.9±65.0 °C at 760 mmHg . The melting point is not available . The flash point is 362.6±34.3 °C . The exact mass is 488.180359 and the LogP is 5.42 . The vapour pressure is 0.0±2.1 mmHg at 25°C . The index of refraction is 1.607 .Aplicaciones Científicas De Investigación
Novel Sulfonated Co-poly(ether imide)s
Novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups have been developed to enhance proton exchange membrane properties, specifically for microbial fuel cell applications. These copolymers, known as DHN-XX, showed high molecular weights and were created by polycondensation. They exhibited high thermal, mechanical, hydrolytic, and peroxide radical stability. The proton conductivity of DHN-70, one of the copolymers, was significantly higher than its nonhydroxylated analogue, showing superior microbial fuel cell performance comparable to Nafion 117 under similar test conditions. The membranes were characterized by various techniques including FTIR, NMR, TEM, AFM, and SAXS studies (Kumar et al., 2018).
Sulfonated Polyimides for Fuel Cell Application
Sulfonated polyimides, synthesized from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), were used to create membranes with varying degrees of sulfonation. These membranes exhibited good solubility in certain solvents and demonstrated proton conductivities similar to Nafion 117 at 100% relative humidity, making them suitable for fuel cell applications. The membranes also showed better water stability compared to Nafion 117, which indicates their potential in fuel cell technology (Guo et al., 2002).
Sulfonated Block Copolymers for Fuel Cell Applications
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel cell applications. These copolymers exhibited high proton conductivity and mechanical properties, making them promising candidates for fuel-cell applications. Their phase-separated morphology was confirmed through various imaging techniques, and their suitability for fuel-cell applications was demonstrated by their performance metrics (Bae et al., 2009).
Propiedades
IUPAC Name |
N-[2,7-bis[(4-methylpiperidin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-17-7-11-27(12-8-17)34(30,31)19-3-5-21-22-6-4-20(16-24(22)25(26-29)23(21)15-19)35(32,33)28-13-9-18(2)10-14-28/h3-6,15-18,29H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLUFGYBAPIWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)
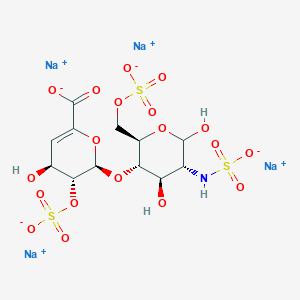

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)
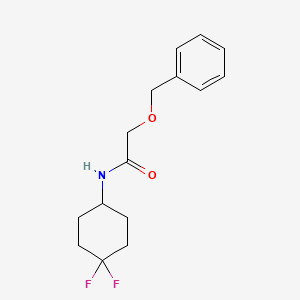


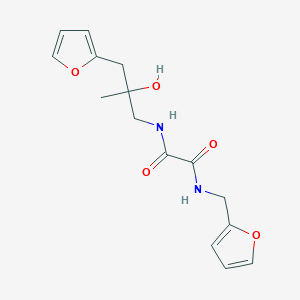
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2441290.png)
![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)
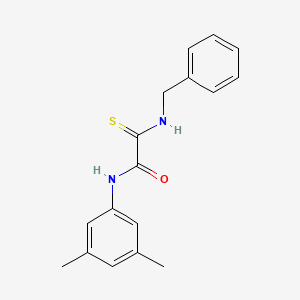
![N-(4-fluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2441296.png)
![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2441298.png)
